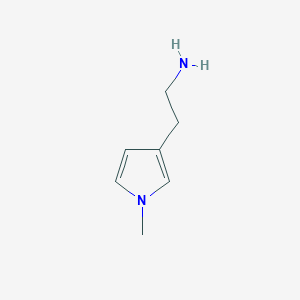
1H-Pyrrole-3-ethanamine, 1-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Pyrrole-3-ethanamine, 1-methyl-, also known as 1-Methyl-1H-pyrrole-3-ethanamine, is a chemical compound that belongs to the family of substituted amphetamines. It is a psychoactive drug that has been studied for its potential use in the treatment of various neurological disorders.
Mécanisme D'action
The mechanism of action of 1H-Pyrrole-3-ethanamine, 1-methyl- involves its binding to the serotonin receptor, which leads to the activation of downstream signaling pathways. This results in the release of neurotransmitters such as dopamine and norepinephrine, which are responsible for the drug's psychoactive effects. Additionally, it has been found to inhibit the reuptake of these neurotransmitters, leading to an increase in their levels in the brain.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of 1H-Pyrrole-3-ethanamine, 1-methyl- are largely dependent on its interaction with the serotonin receptor and the resulting increase in neurotransmitter levels in the brain. These effects include an increase in mood, arousal, and attention, as well as a decrease in anxiety and depression. However, the drug can also have negative effects such as insomnia, agitation, and addiction.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 1H-Pyrrole-3-ethanamine, 1-methyl- in lab experiments is its potent and selective agonist activity at the serotonin receptor. This makes it a useful tool for studying the role of serotonin in various physiological and pathological processes. However, the drug's psychoactive effects and potential for addiction can make it difficult to use in certain experiments, and caution must be taken to ensure proper handling and disposal.
Orientations Futures
There are several future directions for the study of 1H-Pyrrole-3-ethanamine, 1-methyl-. One area of interest is the development of more selective agonists of the serotonin receptor that can be used to study the specific roles of different subtypes of the receptor. Additionally, the drug's potential for use in the treatment of various neurological disorders warrants further investigation, particularly in the development of new therapeutic agents that can target the serotonin receptor more specifically and effectively. Finally, the drug's potential for abuse and addiction highlights the need for further research into its mechanisms of action and potential side effects.
Méthodes De Synthèse
The synthesis of 1H-Pyrrole-3-ethanamine, 1-methyl- can be achieved through a variety of methods. One of the most commonly used methods involves the reaction of 1H-Pyrrole-3-carboxaldehyde with methylamine in the presence of a reducing agent. The resulting product is then purified through a series of chromatography techniques to obtain the pure compound.
Applications De Recherche Scientifique
1H-Pyrrole-3-ethanamine, 1-methyl- has been studied extensively for its potential use in the treatment of various neurological disorders such as depression, anxiety, and schizophrenia. It has been shown to act as a potent agonist of the serotonin receptor, which plays a crucial role in regulating mood, sleep, and appetite. Additionally, it has been found to increase the levels of dopamine and norepinephrine in the brain, which are neurotransmitters that are involved in the regulation of mood, attention, and arousal.
Propriétés
Numéro CAS |
103717-87-9 |
|---|---|
Nom du produit |
1H-Pyrrole-3-ethanamine, 1-methyl- |
Formule moléculaire |
C7H12N2 |
Poids moléculaire |
124.18 g/mol |
Nom IUPAC |
2-(1-methylpyrrol-3-yl)ethanamine |
InChI |
InChI=1S/C7H12N2/c1-9-5-3-7(6-9)2-4-8/h3,5-6H,2,4,8H2,1H3 |
Clé InChI |
PSMPVEPHSSCVTM-UHFFFAOYSA-N |
SMILES |
CN1C=CC(=C1)CCN |
SMILES canonique |
CN1C=CC(=C1)CCN |
Synonymes |
1H-Pyrrole-3-ethanamine,1-methyl-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



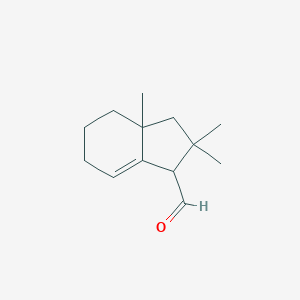
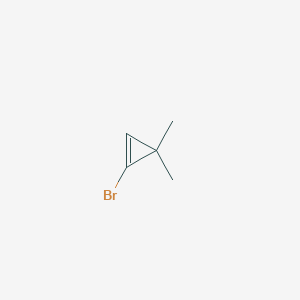

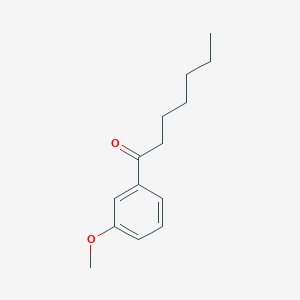
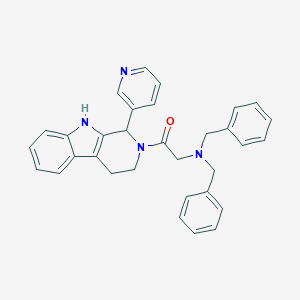
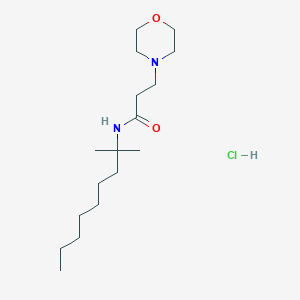




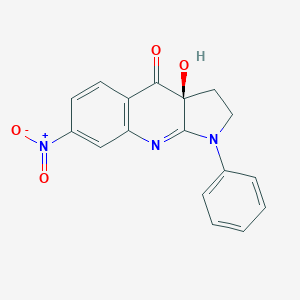


![N-(2,6-Dimethylphenyl)-4-[[(diethylamino)acetyl]amino]benzamide](/img/structure/B25208.png)